1-Chloro-2,7-naphthyridine
Overview
Description
1-Chloro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C8H5ClN2. It belongs to the class of 1,8-naphthyridines and has a molecular weight of 164.59 g/mol. The IUPAC name for this compound is 1-chloro[2,7]naphthyridine .
Synthesis Analysis
Several synthetic approaches have been explored for 1,8-naphthyridines, including multicomponent reactions (MCRs), Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . For example, trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,7-naphthyridine consists of a chloro-substituted naphthyridine ring. The chlorine atom is attached to the 1-position of the naphthyridine ring. The compound has a solid physical form and is typically stored at room temperature under inert atmosphere .
Chemical Reactions Analysis
1-Chloro-2,7-naphthyridine can undergo various chemical reactions. For instance, it can be alkylated using Grignard reagents or undergo cross-coupling reactions with arylzinc halides in the presence of CoCl2·2LiCl and sodium formate, leading to polyfunctional arylated naphthyridines .
Scientific Research Applications
Catalytic Amidation
1-Chloro-2,7-naphthyridine has been used in catalytic amidation processes. Specifically, the catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines with primary amides has been reported. This process yields 2,7-diamido-1,8-naphthyridines with good functional-group tolerance (Ligthart et al., 2006).
Synthesis of Bidentate and Tridentate Ligands
1-Chloro-2,7-naphthyridine is used in the synthesis of new bidentate and tridentate ligands. These ligands are prepared using Stille coupling or Friedlander condensation methodologies, further advancing the construction of bridging ligands for Ru(II) complexes (Singh & Thummel, 2009).
Building Block for Supramolecular Chemistry
This compound serves as a useful building block in supramolecular chemistry. A two-step conversion process involving nucleophilic aromatic substitution and subsequent deprotection is employed to transform 2-chloro-7-amido-1,8-naphthyridine into 2,7-diamino-1,8-naphthyridine (Park et al., 2005).
Synthesis of Nitrogen-containing Heterocyclic Compounds
1-Chloro-2,7-naphthyridine is crucial in the synthesis of various nitrogen-containing heterocyclic compounds. These compounds have potential applications in fields such as pharmaceuticals and material science (Takeuchi & Hamada, 1976).
Hexanuclear Cobalt String Complexes
The synthesis and characterization of hexanuclear cobalt string complexes, which involve 1-Chloro-2,7-naphthyridine, have been reported. These complexes show potential for applications in areas like molecular electronics and magnetism (Chien et al., 2006).
Reactivity with Amines
The reactivity of 1-Chloro-2,7-naphthyridine derivatives with amines under various experimental conditions has been studied. This research provides insights into the chemical properties and potential applications of these derivatives in synthetic chemistry (Sirakanyan et al., 2014).
Nucleophilic Substitutions and Catalytic Reduction
1-Chloro-2,7-naphthyridine derivatives are used in nucleophilic substitution reactions and catalytic reduction processes. These reactions are significant in the development of new pharmaceuticals and chemical intermediates (Duvey et al., 2001).
Synthesis of Luminescent Compounds
The compound is involved in the synthesis of luminescent rhenium(I) complexes. These complexes have potential applications in photophysical studies and material science (Andrews et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQLQYQMGHYABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517626 | |
Record name | 1-Chloro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,7-naphthyridine | |
CAS RN |
69042-30-4 | |
Record name | 1-Chloro-2,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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